

# Hamycin vs. Fluconazole: A Comparative Analysis in the Context of Systemic Candidiasis Models

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## Compound of Interest

Compound Name: *Hamycin*

Cat. No.: *B1170428*

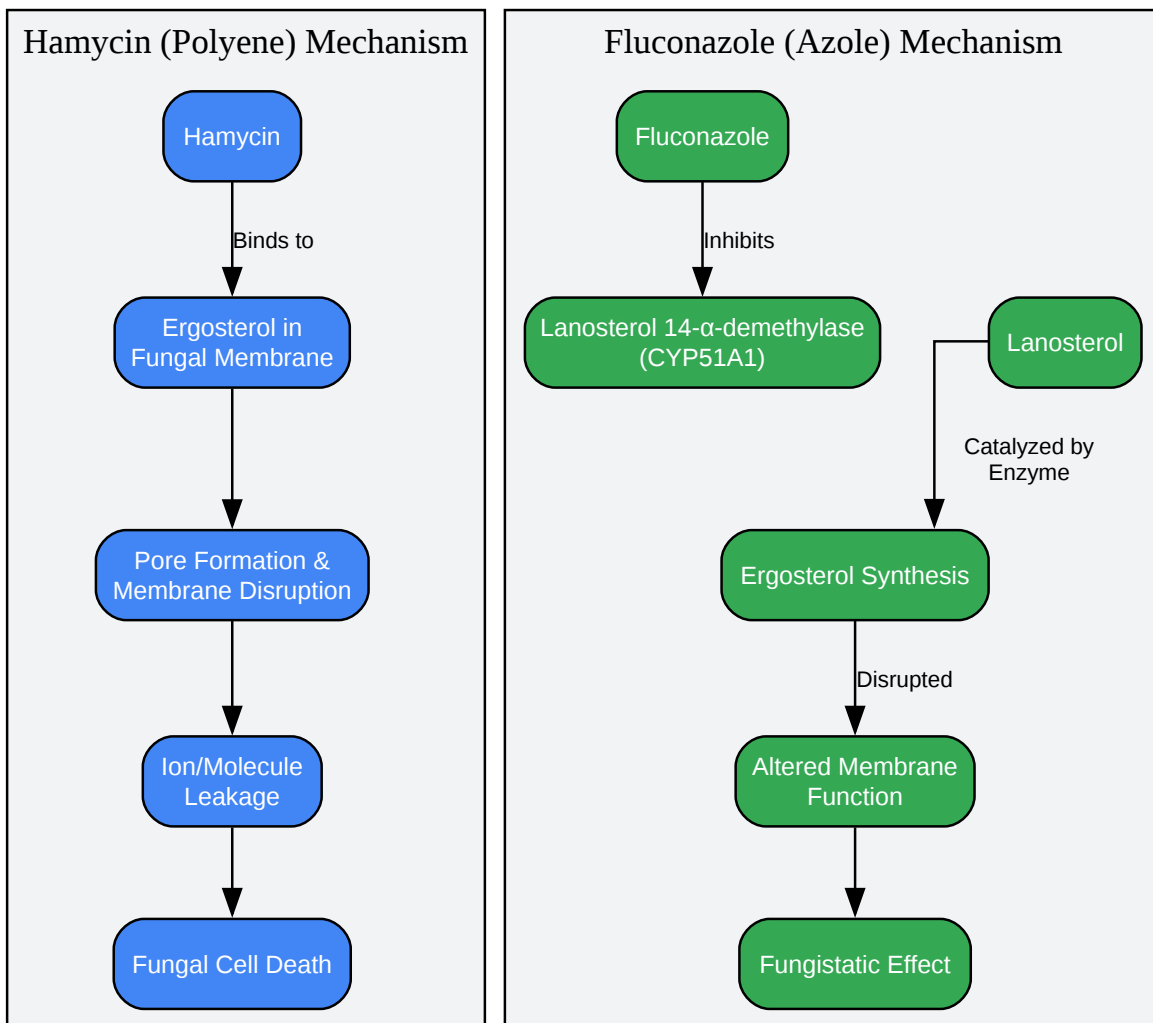
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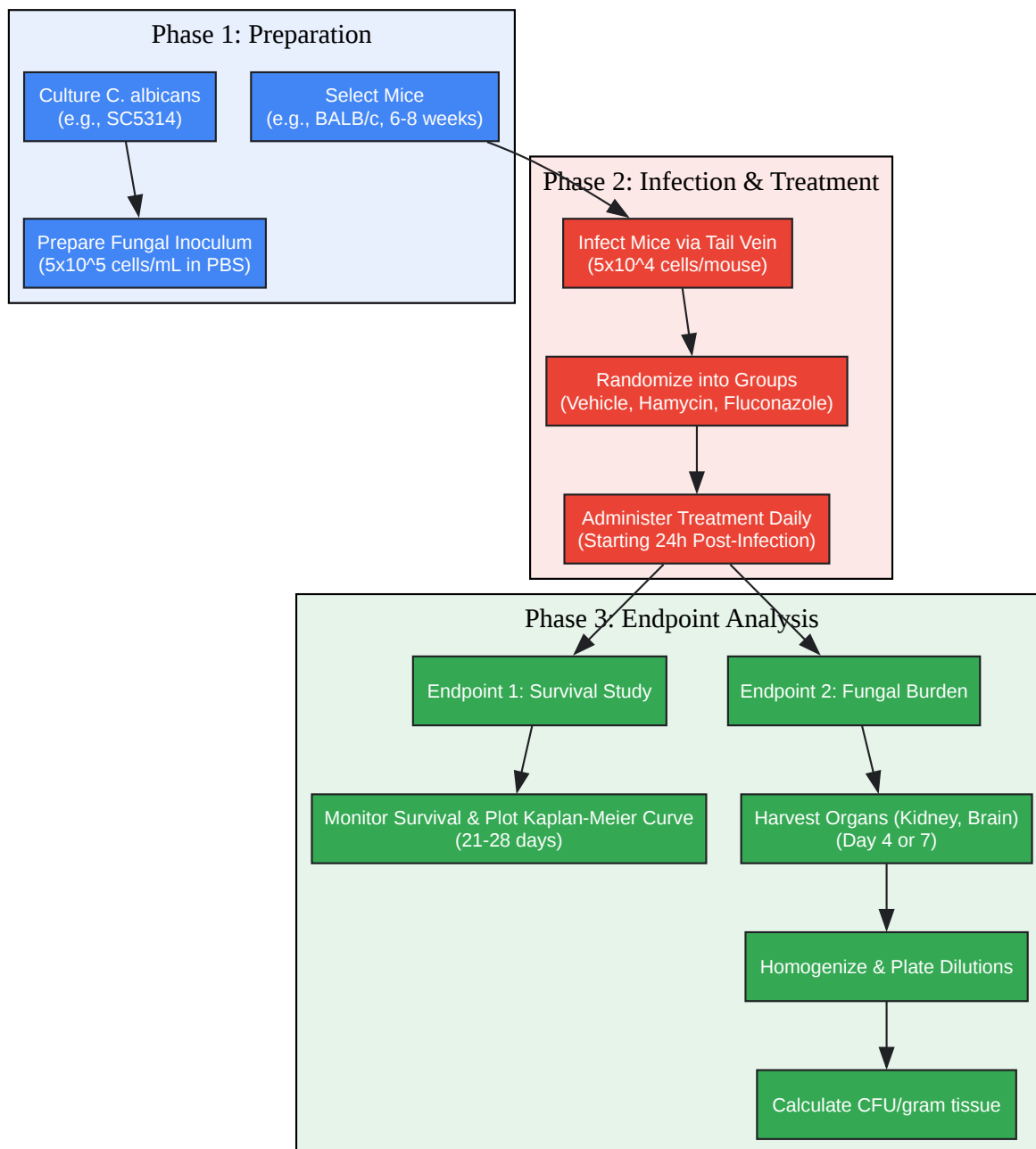
This guide provides a detailed comparison of **Hamycin**, a polyene macrolide antibiotic, and Fluconazole, a triazole antifungal, for the treatment of systemic candidiasis. The comparison is based on available in vitro susceptibility data and a standardized in vivo experimental model, designed for researchers in mycology and drug development.

## Introduction and Mechanism of Action

**Hamycin**, an antibiotic produced by *Streptomyces pimprina*, belongs to the polyene class of antifungals. Like other polyenes such as Amphotericin B, its primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death.

Fluconazole is a first-generation triazole antifungal agent. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14- $\alpha$ -demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By disrupting ergosterol production, fluconazole alters the cell membrane structure and function, inhibiting fungal growth and replication.





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